6-Methylheptyl palmitate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

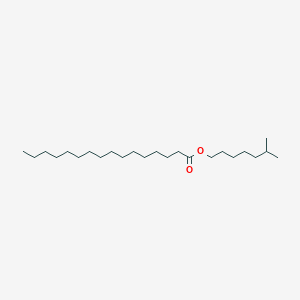

Structure

2D Structure

Propriétés

IUPAC Name |

6-methylheptyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-18-21-24(25)26-22-19-16-17-20-23(2)3/h23H,4-22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSPFDQEYQBDNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00909862 | |

| Record name | 6-Methylheptyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106-05-8, 1341-38-4 | |

| Record name | 6-Methylheptyl hexadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylheptyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid isooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001341384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylheptyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylheptyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isooctyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Structural Considerations of 6 Methylheptyl Palmitate

6-Methylheptyl palmitate is the chemical ester formed from the reaction of palmitic acid and 6-methylheptanol. Its nomenclature reflects these constituent parts. The IUPAC name for this compound is 6-methylheptyl hexadecanoate. alfa-chemistry.comnih.gov "Hexadecanoate" refers to the 16-carbon saturated fatty acid, palmitic acid, while "6-methylheptyl" describes the eight-carbon branched alcohol, 6-methylheptanol. It is also known by synonyms such as isooctyl palmitate and hexadecanoic acid, 6-methylheptyl ester. chemsrc.comcymitquimica.com

The structure consists of a long, straight chain of 16 carbon atoms from the palmitic acid component, linked via an ester bond to a heptyl chain with a methyl group at the sixth carbon position. This branching in the alcohol-derived portion of the molecule is a key structural feature.

Below is a table summarizing the key identifiers and properties of this compound.

| Identifier | Value | Source |

| IUPAC Name | 6-methylheptyl hexadecanoate | alfa-chemistry.comnih.gov |

| Synonyms | Isooctyl palmitate, Hexadecanoic acid, 6-methylheptyl ester | chemsrc.comcymitquimica.com |

| CAS Number | 1341-38-4, 106-05-8 | alfa-chemistry.comnih.govchemsrc.comnist.gov |

| Molecular Formula | C24H48O2 | nih.govchemsrc.comnist.govchemchart.com |

| Molecular Weight | ~368.64 g/mol | chemsrc.comchemchart.comchemicalbook.com |

Contextualizing 6 Methylheptyl Palmitate Within the Ester Class of Lipids

Lipids are a diverse group of molecules, and esters form a significant subclass within this category. An ester is a chemical compound derived from an acid (in this case, a fatty acid) and an alcohol. The formation of 6-methylheptyl palmitate occurs through an esterification reaction between palmitic acid and 6-methylheptanol. orgsyn.orgusm.my In this reaction, the carboxyl group (-COOH) of palmitic acid reacts with the hydroxyl group (-OH) of 6-methylheptanol, resulting in the formation of an ester linkage (-COO-) and the elimination of a water molecule.

Fatty acid esters are characterized by this linkage. This compound is specifically classified as a branched-chain fatty acid ester due to the methyl group on the heptyl chain. lipotype.com This branching distinguishes it from linear esters and has a significant impact on its physical properties, such as its melting point and fluidity. These types of esters are found in nature, for instance, in the composition of plant and insect waxes. scispace.com

Significance of Investigating Branched Chain Fatty Acid Esters in Academic Domains

Esterification Reactions for this compound Synthesis

Fischer-Speier esterification is the fundamental reaction for producing this compound. In this process, palmitic acid and 6-methylheptan-1-ol are heated in the presence of an acid catalyst. The reaction is reversible, and therefore, strategies are often employed to drive the equilibrium towards the product side. This is typically achieved by using an excess of one of the reactants, usually the alcohol, or by the continuous removal of water as it is formed. iium.edu.my

The general reaction is as follows:

CH₃(CH₂)₁₄COOH + (CH₃)₂CH(CH₂)₅OH ⇌ CH₃(CH₂)₁₄COO(CH₂)₅CH(C H₃)₂ + H₂O (Palmitic Acid + 6-Methylheptan-1-ol ⇌ this compound + Water)

The efficiency of the esterification reaction is highly dependent on the catalyst system used. Catalysts are broadly categorized as homogeneous and heterogeneous.

Homogeneous Catalysts: These catalysts are soluble in the reaction medium.

Brønsted Acids: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used due to their low cost and high catalytic activity. mdpi.commdpi.com They are particularly effective for feedstocks with high free fatty acid (FFA) content. mdpi.com However, their use necessitates corrosion-resistant equipment and involves complex separation and neutralization steps, which can generate significant effluent. mdpi.com

Lewis Acids: Metal salts such as zinc(II) salts (e.g., ZnO, ZnCl₂) have been identified as effective homogeneous catalysts for the esterification of fatty acids with long-chain alcohols. acs.orgnih.gov The catalytic activity is influenced by the counterion, with salts having poorly coordinating anions showing higher effectiveness. acs.orgnih.gov

Organic Catalysts: Sulfonic acids, such as p-toluenesulfonic acid, are also employed.

Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium, offering easier separation from the product mixture and potential for reuse.

Solid Acid Catalysts: Ion-exchange resins (e.g., Amberlyst-15), sulfonated carbon materials, and metal oxides are prominent examples. iium.edu.mybohrium.com They can simultaneously catalyze esterification and transesterification. bohrium.com While they are less corrosive and more environmentally friendly, they can exhibit slower reaction rates compared to their homogeneous counterparts. bohrium.com

Biocatalysts: Lipases are enzymes that can catalyze esterification under mild conditions. bohrium.com This method is gaining attention for being a green alternative, though the cost of enzymes can be a limiting factor.

Interactive Table 1: Comparison of Catalyst Systems for Fatty Acid Esterification

| Catalyst Type | Examples | Phase | Advantages | Disadvantages |

| Homogeneous Acid | H₂SO₄, HCl, p-TsOH | Liquid | High reaction rate, low cost mdpi.com | Corrosive, difficult to separate, waste generation mdpi.com |

| Homogeneous Lewis Acid | ZnO, Zn(OAc)₂, Zn(TfO)₂ | Liquid | High performance, intermediate acidity acs.orgnih.gov | Can require specific conditions for optimal activity acs.org |

| Heterogeneous Acid | Ion-exchange resins, Metal oxides | Solid | Easily separated, reusable, less corrosive iium.edu.mybohrium.com | Slower reaction rate, potential for side reactions bohrium.com |

| Biocatalysts | Lipases (e.g., Novozym 435) | Solid | Mild reaction conditions, high selectivity bohrium.com | Higher cost, potential for deactivation bohrium.com |

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled and optimized.

Temperature: Esterification is an endothermic reaction, so increasing the temperature generally increases the reaction rate and conversion. iium.edu.my However, an excessively high temperature can lead to side reactions and degradation of the reactants or products. For the esterification of oleic acid with polyhydric alcohols, temperatures between 150°C and 180°C have been found to be optimal. aip.org

Molar Ratio of Reactants: Using an excess of the alcohol (6-methylheptan-1-ol) can shift the reaction equilibrium to favor the formation of the ester. iium.edu.my Studies on methyl palmitate synthesis have shown that increasing the molar ratio of methanol (B129727) to palmitic acid significantly increases the conversion rate. iium.edu.myresearchgate.net An optimal molar feed ratio of 8:1 (methanol to palmitic acid) was identified in one study. researchgate.net

Reaction Time: The conversion to the ester increases with reaction time until equilibrium is reached. The optimal time depends on the other reaction conditions, such as temperature and catalyst loading. aip.orgresearchgate.net

Water Removal: The presence of water, a product of the reaction, can promote the reverse reaction (hydrolysis), thereby reducing the ester yield. iium.edu.my Removing water from the reaction mixture, for example, by using a Dean-Stark apparatus or applying a vacuum, can significantly improve the final conversion. nih.gov

Interactive Table 2: Optimized Conditions from Fatty Acid Esterification Studies

| Fatty Acid | Alcohol | Catalyst | Optimal Temperature | Optimal Molar Ratio (Alcohol:Acid) | Reference |

| Palmitic Acid | Methanol | Amberlite IR-120 (H) | 61.0 °C | 8:1 | researchgate.net |

| Oleic Acid | Trimethylolpropane (TMP) | H₂SO₄ | 150 °C | 3.9:1 | aip.org |

| Oleic Acid | Pentaerythritol (PE) | H₂SO₄ | 180 °C | 4.9:1 | aip.org |

| Pelargonic Acid | 2-Ethylhexyl alcohol | ZnO | 170 °C | 1.2:1 | acs.org |

| Lauric Acid | Ethanol | H₂SO₄ | 75 °C | 60:1 | researchgate.net |

Novel Synthetic Routes to Alkyl Palmitates and Analogues

Beyond traditional Fischer esterification, novel synthetic methodologies are being explored to produce alkyl palmitates and similar esters, often focusing on greener and more efficient processes.

Enzymatic Synthesis: Lipase-catalyzed esterification or transesterification presents a significant alternative. For instance, puerarin (B1673276) palmitate has been synthesized using Novozym 435 as a biocatalyst and palmitic anhydride (B1165640) as an acyl donor in tetrahydrofuran. nih.gov This method operates under mild temperatures (e.g., 40°C) and can achieve very high conversion rates in a short time. nih.gov The choice of acyl donor is critical; palmitic anhydride has been shown to be highly reactive. nih.gov

Transesterification: This process involves reacting an existing ester (like methyl palmitate) with an alcohol (6-methylheptan-1-ol) in the presence of a catalyst to produce the desired ester (this compound) and a different alcohol (methanol). This is a core reaction in biodiesel production and can be catalyzed by both acids and bases. mdpi.combohrium.com

Acyl Chloride Reaction: A more reactive, but less atom-economical, route involves the reaction of palmitoyl (B13399708) chloride with 6-methylheptan-1-ol. This reaction is typically carried out in the presence of a base, like pyridine, to scavenge the HCl byproduct. researchgate.net While effective, the toxicity and difficulty in removing the base present challenges. researchgate.net

Decarbonylative Conversion: Research has shown the selective conversion of fatty acid methyl esters, such as methyl palmitate, into olefins using specialized catalysts like NiMoK/TS-1. acs.org While not a direct synthesis of a different ester, it represents a novel pathway for converting palmitate esters into other valuable chemicals.

Characterization of Synthetic Products through Advanced Spectroscopic Techniques

Once synthesized, the structure and purity of this compound must be confirmed. Advanced spectroscopic techniques are indispensable for this characterization.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be used.

¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons in the molecule. The long alkyl chain of the palmitate moiety would show a large, overlapping multiplet around 1.2-1.4 ppm. Other key signals would include a triplet for the terminal methyl group of the palmitate chain (around 0.88 ppm), a triplet for the methylene (B1212753) group adjacent to the ester oxygen (-O-CH ₂-) at approximately 4.05 ppm, and signals corresponding to the branched 6-methylheptyl group, including a doublet for the two methyl groups at the 'iso' end. researchgate.net

¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon atoms. A key signal would be the carbonyl carbon (C=O) of the ester group, expected around 174 ppm. The carbon of the methylene group attached to the ester oxygen (-O-C H₂-) would appear around 65 ppm. The remaining signals would correspond to the carbons in the long palmitate chain and the branched heptyl chain. researchgate.net

Interactive Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Palmitate CH₃ | ~ 0.88 | Triplet |

| Palmitate (CH₂)₁₂ | ~ 1.26 | Multiplet |

| Palmitate -CH₂-CH₂-COO- | ~ 1.63 | Multiplet |

| Palmitate -CH ₂-COO- | ~ 2.28 | Triplet |

| 6-Methylheptyl -O-CH ₂- | ~ 4.05 | Triplet |

| 6-Methylheptyl (CH₃)₂CH - | ~ 1.52 | Multiplet |

| 6-Methylheptyl -(CH₂)₄- | ~ 1.30 | Multiplet |

| 6-Methylheptyl (CH ₃)₂CH- | ~ 0.86 | Doublet |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides clear evidence of its ester functionality.

C=O Stretch: The most characteristic peak in the IR spectrum of an ester is the strong absorption band due to the carbonyl (C=O) group stretching vibration. For this compound, this appears around 1739 cm⁻¹ . nist.gov

C-O Stretch: The spectrum also shows strong bands corresponding to the stretching vibrations of the C-O single bonds of the ester group. These typically appear in the region of 1250-1000 cm⁻¹ . For this compound, a prominent C-O stretch is observed at 1171 cm⁻¹ . nist.gov

C-H Stretch: The stretching vibrations of the numerous C-H bonds in the long alkyl chains give rise to strong absorption bands in the region of 3000-2850 cm⁻¹ . nist.gov

C-H Bend: The bending vibrations for the CH₂ and CH₃ groups are observed in the 1470-1365 cm⁻¹ region. nist.gov

The NIST Chemistry WebBook provides a reference IR spectrum for this compound (listed as palmitic acid, isooctyl ester), confirming these characteristic absorption frequencies. nist.gov

Interactive Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity | Reference |

| C=O (Ester) | Stretch | ~ 1739 | Strong | nist.gov |

| C-O (Ester) | Stretch | ~ 1171 | Strong | nist.gov |

| C-H (Alkyl) | Stretch | 2955, 2925, 2855 | Strong | nist.gov |

| C-H (Alkyl) | Bend | 1467 | Medium | nist.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for the structural elucidation and identification of this compound. It provides precise information on the compound's molecular weight and offers insights into its structure through the analysis of fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of the compound from complex mixtures. nih.govajol.info

The molecular formula of this compound is C24H48O2, corresponding to a molecular weight of approximately 368.6 g/mol . nih.govchemicalbook.com In mass spectrometry, this is observed as the molecular ion peak (M+•) at a mass-to-charge ratio (m/z) of 368. The analysis of the fragmentation pattern is essential for confirming the identity of both the fatty acid and the alcohol moieties of the ester.

The fragmentation of long-chain fatty acid esters under electron ionization (EI) is a well-understood process and follows predictable pathways. nih.govresearchgate.net For this compound, the key fragmentation events include:

Acylium Ion Formation : A prominent peak results from the alpha-cleavage at the carbonyl group, leading to the formation of the palmitoyl acylium ion ([C15H31CO]+). This fragment is typically observed at m/z 239 and is characteristic of the palmitate portion of the molecule. nih.gov

McLafferty Rearrangement : A characteristic rearrangement for esters involves the transfer of a gamma-hydrogen from the alcohol chain to the carbonyl oxygen, followed by the elimination of a neutral alkene. In the case of this compound, this rearrangement leads to the formation of a protonated palmitic acid radical cation ([C15H31COOH]+•) at m/z 256. nih.gov

Alcohol Chain Fragmentation : Cleavage of the C-O bond results in the formation of an ion corresponding to the alcohol portion. The loss of the 6-methylheptyl group and the addition of a hydrogen atom can produce a fragment corresponding to protonated palmitic acid at m/z 257. Conversely, the formation of a carbocation from the alcohol moiety, the 6-methylheptyl cation ([C8H17]+), would be observed at m/z 113. Further fragmentation of this branched alkyl chain can also occur.

The analysis of these characteristic fragments allows for the unambiguous identification of the compound as this compound, distinguishing it from other isomers.

Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C24H48O2 | chemicalbook.comchemsrc.com |

| Molecular Weight | 368.6 g/mol | nih.gov |

| Characteristic Ion Fragments (m/z) | ||

| Molecular Ion [M]+• | 368 | nih.gov |

| Palmitoyl Acylium Ion [C15H31CO]+ | 239 | nih.gov |

| Protonated Palmitic Acid [C15H31COOH2]+ | 257 | nih.gov |

| McLafferty Rearrangement Ion [C15H31COOH]+• | 256 | nih.gov |

| 6-Methylheptyl Cation [C8H17]+ | 113 | N/A |

Role of this compound in Lipid Metabolism Pathways

The metabolic journey of this compound, a branched-chain fatty acid ester, is integral to cellular lipid dynamics. Its processing involves enzymatic breakdown and subsequent entry into various metabolic cascades.

The initial and most critical step in the metabolism of this compound is its hydrolysis by enzymes. This process cleaves the ester bond, releasing palmitic acid and 6-methylheptan-1-ol. Various lipases and esterases, such as pancreatic lipase and carboxyl ester lipase (CEL), are responsible for this transformation. nih.gov The structural characteristics of the alcohol component, particularly its branched nature, can influence the rate and efficiency of this enzymatic action. nih.gov

Following hydrolysis, the resulting products enter distinct metabolic pathways. Palmitic acid, a ubiquitous saturated fatty acid, is activated to palmitoyl-CoA. This molecule can then undergo β-oxidation to generate acetyl-CoA, a key substrate for the citric acid cycle and energy production, or it can be utilized in the synthesis of other complex lipids. The branched-chain alcohol, 6-methylheptan-1-ol, is likely oxidized to its corresponding aldehyde and then to a carboxylic acid, which can be further metabolized.

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Role | Products of Hydrolysis |

| Pancreatic Lipase | Digests dietary fats in the small intestine. | Palmitic acid, 6-methylheptan-1-ol |

| Carboxyl Ester Lipase (CEL) | Hydrolyzes various esters, including fatty acid esters. nih.gov | Palmitic acid, 6-methylheptan-1-ol |

| Intracellular Esterases | Break down esters within the cellular environment. | Palmitic acid, 6-methylheptan-1-ol |

The entry of long-chain fatty acid esters like this compound into cells is a multifaceted process. It can occur through passive diffusion across the cell membrane or via protein-mediated transport. nih.gov It is plausible that this compound is first hydrolyzed by extracellular lipases, with the resulting fatty acid and alcohol then being transported into the cell. Alternatively, the intact ester may be taken up directly and then hydrolyzed by intracellular esterases.

Several membrane proteins are key players in fatty acid transport, including CD36 (fatty acid translocase), fatty acid transport proteins (FATPs), and plasma membrane-bound fatty acid-binding proteins (FABPpm). mdpi.com The unique branched structure of the 6-methylheptyl group might affect its affinity for these transporters when compared to straight-chain esters. Once inside the cell, cytoplasmic fatty acid-binding proteins (FABPc) bind to the liberated palmitic acid, chaperoning it to organelles like mitochondria and the endoplasmic reticulum for subsequent metabolic processing or storage.

Interactions of this compound with Biological Systems

The influence of this compound extends to fundamental biological structures and signaling pathways.

The incorporation of lipids like this compound into cellular membranes can significantly alter their physical properties. The methyl branch in the 6-methylheptyl chain introduces a structural disruption in the orderly packing of the lipid acyl chains. This steric hindrance increases the average space between lipid molecules, thereby reducing the van der Waals forces that typically promote a more rigid membrane structure.

Consequently, the presence of this compound or its metabolic derivatives would likely lead to an increase in membrane fluidity. This is in contrast to straight-chain saturated fatty acids, such as palmitic acid, which tend to decrease fluidity and promote a more ordered, gel-like state. researchgate.net An increase in membrane fluidity generally corresponds to higher permeability, potentially allowing for enhanced passage of water and small solutes across the cell membrane. nih.gov

Fatty acids and their derivatives are increasingly recognized for their roles as signaling molecules that can modulate a variety of intracellular pathways. nih.gov While direct evidence for this compound as a signaling molecule is not yet established, its metabolic product, palmitic acid, is known to influence cellular signaling.

Palmitic acid can be incorporated into signaling lipids like diacylglycerol and ceramides. It can also directly interact with and modulate the activity of proteins such as protein kinase C and transcription factors like SREBP-1c, which are involved in regulating gene expression. nih.gov The unique branched structure of the 6-methylheptyl moiety could also confer specific signaling properties, an area that warrants further investigation.

Comparative Biochemical Analysis with Other Palmitate Esters

To fully appreciate the biochemical uniqueness of this compound, a comparison with its straight-chain counterparts is insightful.

Table 2: Comparative Properties of Palmitate Esters

| Property | This compound (Branched-Chain) | Straight-Chain Palmitate Esters (e.g., Hexyl Palmitate) |

| Enzymatic Hydrolysis | Rate may vary based on enzyme specificity for branched structures. nih.gov | Generally serves as a baseline for hydrolysis rate comparisons. |

| Membrane Fluidity | Increases fluidity by disrupting lipid packing. | Decreases fluidity by promoting ordered lipid packing. researchgate.net |

| Cellular Uptake | Affinity for transport proteins may differ from straight-chain esters. mdpi.com | Uptake mechanisms are generally well-characterized. nih.gov |

The most significant distinction arises from the physical impact of the branched alkyl chain. As previously noted, this branching disrupts the tight packing of lipids within the membrane, leading to increased fluidity. In contrast, straight-chain palmitate esters integrate more seamlessly into the lipid bilayer, contributing to a more ordered and less fluid membrane. researchgate.net

These differences in physical properties can have cascading effects on biological function. For instance, the altered membrane dynamics induced by this compound could modulate the activity of membrane-embedded proteins, such as enzymes and receptors, in a manner distinct from straight-chain esters. Furthermore, the metabolic byproducts, specifically the branched-chain alcohol 6-methylheptan-1-ol versus a straight-chain alcohol, would likely have different metabolic fates and signaling activities, further contributing to the distinct biological profile of this compound.

Biological Activities and Pharmacological Research Perspectives for 6 Methylheptyl Palmitate

Potential Biological Effects of 6-Methylheptyl Palmitate Analogs

The primary body of research relevant to the potential bioactivity of this compound comes from studies of its simpler analogs, methyl palmitate and ethyl palmitate. These compounds have been investigated for a range of pharmacological effects.

Methyl palmitate and ethyl palmitate have demonstrated notable anti-inflammatory properties across various experimental models. nih.gov Research indicates that these fatty acid esters can reduce inflammation by modulating key signaling molecules and pathways. For instance, in a study using a lipopolysaccharide (LPS)-induced endotoxemia model in rats, both methyl palmitate and ethyl palmitate were found to decrease the plasma levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Furthermore, they have been shown to inhibit the expression of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response, in liver and lung tissues. nih.gov Another study highlighted that methyl palmitate could alter cytokine release by decreasing TNF-α and increasing the anti-inflammatory cytokine interleukin-10 (IL-10).

The anti-inflammatory effects are also observed in models of topical inflammation. Both compounds were effective in reducing croton oil-induced ear edema in rats, an effect associated with decreased neutrophil infiltration as measured by myeloperoxidase activity. nih.gov In a carrageenan-induced rat paw edema model, both esters not only reduced the swelling but also diminished the level of prostaglandin (B15479496) E2 (PGE2) in the inflammatory exudate. nih.gov

Table 1: Anti-inflammatory Effects of Methyl Palmitate and Ethyl Palmitate in Animal Models

| Compound | Model | Key Findings |

|---|---|---|

| Methyl Palmitate | Lipopolysaccharide (LPS)-induced endotoxemia in rats | Reduced plasma levels of TNF-α and IL-6; Decreased NF-κB expression in liver and lung. |

| Carrageenan-induced paw edema in rats | Reduced paw edema; Diminished prostaglandin E2 (PGE2) levels. | |

| Croton oil-induced ear edema in rats | Reduced ear edema; Decreased myeloperoxidase (MPO) activity. | |

| Ethyl Palmitate | Lipopolysaccharide (LPS)-induced endotoxemia in rats | Reduced plasma levels of TNF-α and IL-6; Decreased NF-κB expression in liver and lung. |

| Carrageenan-induced paw edema in rats | Reduced paw edema; Diminished prostaglandin E2 (PGE2) levels. | |

| Croton oil-induced ear edema in rats | Reduced ear edema; Decreased myeloperoxidase (MPO) activity. |

Methyl palmitate has been reported to possess antioxidant and cytoprotective effects, which are crucial in mitigating cellular damage caused by oxidative stress. researchgate.net Studies have shown that it can offer cardioprotective benefits through its antioxidant mechanisms. researchgate.net These mechanisms involve a reduction in the production of oxidative stress markers and an enhancement of the activity of endogenous antioxidant enzymes. researchgate.net The cytoprotective role of methyl palmitate has been observed in various experimental models where it helps in protecting cells from damage. researchgate.net

In addition to its anti-inflammatory and antioxidant properties, methyl palmitate has demonstrated anti-apoptotic activity. researchgate.net This is evidenced by its ability to increase the expression of anti-apoptotic proteins while simultaneously reducing the expression of pro-apoptotic proteins. researchgate.net By modulating the balance of these proteins, methyl palmitate can help in preventing programmed cell death, a key factor in the pathogenesis of various diseases. researchgate.net

Research has identified methyl palmitate as a potent vasodilator. researchgate.net It has been shown to induce relaxation of aortic smooth muscle cells, primarily by acting on voltage-dependent K+ (Kv) channels. This vasodilatory effect suggests a potential role for its analogs in cardiovascular research, particularly in the regulation of blood pressure and blood flow. researchgate.net

Table 2: Summary of Other Potential Biological Effects of Methyl Palmitate

| Biological Effect | Mechanism/Observation |

|---|---|

| Antioxidant | Decreased production of oxidative stress markers; Increased activity of endogenous antioxidant enzymes. |

| Anti-Apoptotic | Elevated expression of anti-apoptotic proteins; Mitigated expression of pro-apoptotic proteins. |

| Vasodilatory | Acts on voltage-dependent K+ (Kv) channels of aortic smooth muscle cells, causing aortic relaxation. |

Mechanistic Studies of this compound Interaction with Biological Receptors

Currently, there is a notable absence of published scientific literature detailing the mechanistic interactions of this compound with any specific biological receptors. Research has yet to explore how this particular ester binds to or modulates the function of cellular and molecular targets.

Investigation of this compound in Specific Biological Models

To date, comprehensive studies investigating the effects of this compound in specific in vivo or in vitro biological models are not available in the public domain. The only available toxicological information is a lethal dose (LD50) study in mice, which reported an intraperitoneal LD50 of 200 mg/kg. chemsrc.com However, this study did not provide details on the specific toxic effects observed. chemsrc.com The broader pharmacological profile of this compound remains uninvestigated.

Advanced Analytical Chemistry of 6 Methylheptyl Palmitate

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 6-Methylheptyl palmitate, enabling its separation from complex mixtures and subsequent quantification. The choice of technique depends on the specific analytical goal, such as volatile component profiling, purity assessment, or achieving high-resolution separation of isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, enabling identification.

For the analysis of long-chain esters, a nonpolar or medium-polarity column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is typically employed. The temperature of the GC oven is gradually increased to facilitate the elution of compounds with different boiling points.

The mass spectrum of this compound, following electron ionization, would be expected to show characteristic fragmentation patterns for a long-chain ester. Key fragments would likely include the molecular ion peak (M+), although it may be weak, and prominent peaks resulting from the cleavage of the ester bond. The fragmentation of the 6-methylheptyl group would also produce a characteristic pattern, aiding in its identification. A common fragmentation pattern for palmitate esters includes a prominent ion at m/z 257, corresponding to the protonated palmitic acid.

Table 1: Typical GC-MS Parameters for the Analysis of Long-Chain Fatty Acid Esters

| Parameter | Value |

| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold 10 min |

| Carrier Gas | Helium, constant flow of 1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile or thermally labile compounds, making it suitable for the purity assessment of this compound. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is the most common mode for separating fatty acid esters.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would be effective. Due to the lack of a strong chromophore in its structure, detection using a standard UV-Vis detector can be challenging. Therefore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) is often preferred for sensitive and specific detection.

Table 2: Illustrative HPLC Conditions for the Analysis of Fatty Acid Esters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) |

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC. This results in significantly improved resolution, faster analysis times, and increased sensitivity. For the analysis of this compound, UPLC can be particularly advantageous for separating it from closely related isomers or impurities.

Similar to HPLC, reversed-phase UPLC with a C18 column is the preferred method. The enhanced resolution of UPLC can be critical in distinguishing between different branched-chain isomers of heptyl palmitate, which may have very similar retention times in conventional HPLC. Coupling UPLC with tandem mass spectrometry (UPLC-MS/MS) provides a highly sensitive and selective method for both quantification and structural confirmation.

Spectroscopic Methods for Qualitative and Quantitative Analysis

Spectroscopic techniques are indispensable for the structural elucidation and qualitative analysis of this compound. They can also be adapted for quantitative measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound.

¹H NMR: The proton NMR spectrum would show characteristic signals for the different types of protons in the molecule. The methyl protons of the palmitate chain would appear as a triplet around 0.88 ppm. The methylene (B1212753) protons of the long palmitate chain would form a broad multiplet between 1.2 and 1.6 ppm. The protons on the carbon adjacent to the carbonyl group would be a triplet around 2.3 ppm. The protons on the 6-methylheptyl chain would have distinct chemical shifts, with the methyl groups appearing as doublets and the methine proton as a multiplet. The protons on the carbon attached to the ester oxygen would be shifted downfield to around 4.0 ppm.

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon around 174 ppm. The carbons of the long alkyl chains would resonate in the range of 14-34 ppm. The carbon attached to the ester oxygen would appear around 65 ppm. The distinct chemical shifts of the carbons in the 6-methylheptyl group would confirm the branching position.

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and non-destructive technique used to identify functional groups. The IR spectrum of this compound would be dominated by a strong absorption band around 1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. Strong C-O stretching vibrations would also be observed in the region of 1250-1150 cm⁻¹. The C-H stretching vibrations of the long alkyl chains would appear as strong bands just below 3000 cm⁻¹.

Development of Novel Analytical Methods for Trace Detection

The detection of trace amounts of this compound, for instance, in environmental samples or as a contaminant in other products, requires highly sensitive analytical methods. Recent advancements in analytical instrumentation have led to the development of novel techniques for trace-level detection.

One promising approach is the use of advanced mass spectrometry techniques, such as GC-MS/MS or UPLC-MS/MS operating in multiple reaction monitoring (MRM) mode. These methods offer exceptional selectivity and sensitivity, allowing for the detection of the target analyte at very low concentrations even in complex matrices.

Furthermore, the development of new sample preparation techniques, such as solid-phase microextraction (SPME), can be coupled with GC-MS to pre-concentrate this compound from a sample, thereby enhancing the detection limits. These innovative methods are crucial for applications in environmental monitoring and quality control where trace-level detection is essential.

Environmental Fate and Transport Studies of 6 Methylheptyl Palmitate

Biodegradation Pathways in Environmental Compartments

Biodegradation is a primary mechanism for the removal of 6-Methylheptyl palmitate from the environment. This process is mediated by microorganisms that utilize the compound as a source of carbon and energy.

In both aquatic and terrestrial environments, a diverse range of microorganisms, including bacteria and fungi, are capable of degrading long-chain fatty acid esters. The initial and rate-limiting step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by extracellular and intracellular lipases and esterases, which are ubiquitous in the environment. This hydrolysis breaks the ester linkage, yielding 6-methylheptanol and palmitic acid.

Following the initial hydrolysis, both degradation products are readily metabolized by microorganisms. 6-methylheptanol, a branched-chain alcohol, is expected to be oxidized to the corresponding carboxylic acid and subsequently enter central metabolic pathways. Palmitic acid, a common saturated fatty acid, is degraded through the well-established β-oxidation pathway. In this process, the fatty acid is sequentially broken down into two-carbon units of acetyl-CoA, which can then be completely mineralized to carbon dioxide and water under aerobic conditions, or transformed into methane (B114726) and carbon dioxide under anaerobic conditions.

The rate of microbial degradation is influenced by several factors, including temperature, pH, oxygen availability, and the presence of a competent microbial community. The branched nature of the 6-methylheptyl group may slightly reduce the rate of degradation compared to linear alkyl esters of similar chain length; however, long-chain alkyl esters are generally considered to be readily biodegradable.

The key enzymatic biotransformation of this compound in environmental systems is its hydrolysis by lipases and esterases. These enzymes belong to the class of hydrolases and are highly efficient in catalyzing the cleavage of ester bonds. The reaction can be represented as follows:

This compound + H₂O ---(Lipase/Esterase)--> 6-Methylheptanol + Palmitic Acid

The efficiency of this enzymatic process is dependent on the specific enzymes present in the microbial community and the physicochemical conditions of the environment. For instance, the activity of these enzymes can be influenced by temperature and pH, with optimal conditions varying depending on the microbial source of the enzyme.

Environmental Distribution and Partitioning Behavior

The environmental distribution of this compound is dictated by its physicochemical properties, which influence its partitioning between air, water, soil, and biota. As a long-chain fatty acid ester, it is a hydrophobic and non-volatile compound.

| Property | Estimated Value/Behavior | Implication for Environmental Distribution |

| Water Solubility | Very low | Due to its hydrophobic nature, this compound will have a limited presence in the dissolved phase in aquatic systems and will tend to adsorb to particulate matter. |

| Vapor Pressure | Very low | Volatilization from water and soil surfaces is expected to be negligible, meaning it is unlikely to be transported over long distances in the atmosphere. |

| Octanol-Water Partition Coefficient (Kow) | High | The high log Kow value indicates a strong tendency to partition from water into organic phases, such as lipids in organisms and organic matter in soil and sediment. |

| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | High | A high Koc value suggests that this compound will be strongly adsorbed to the organic fraction of soil and sediment, leading to low mobility in these compartments. Leaching into groundwater is expected to be minimal. |

| Henry's Law Constant (H) | Low | The low Henry's Law Constant indicates that the compound has a low tendency to partition from water to air. |

| Bioconcentration Factor (BCF) | Moderate to High | Due to its lipophilicity (high log Kow), this compound has the potential to bioconcentrate in aquatic organisms. However, its ready metabolism by many organisms is likely to mitigate high levels of bioaccumulation. |

Adsorption and Desorption Characteristics in Soil and Sediment

The mobility of this compound in the terrestrial environment is primarily governed by its adsorption and desorption behavior in soil and sediment. A key parameter in assessing this is the soil organic carbon-water partitioning coefficient (Koc), which indicates the tendency of a chemical to bind to the organic matter in soil and sediment. A high Koc value suggests that the compound is likely to be immobile and persist in the soil or sediment, with a lower potential for leaching into groundwater.

Given the absence of direct experimental data for this compound, its Koc value is estimated based on its octanol-water partition coefficient (log Kow), a measure of its hydrophobicity. The estimated log Kow (XlogP3-AA) for this compound is 10.80, indicating it is a highly hydrophobic substance. thegoodscentscompany.com Generally, a strong correlation exists between a high log Kow and a high Koc. nih.govepa.gov

For structurally similar compounds like methyl palmitate, a log Kow of 7.38 corresponds to a calculated log Koc of 4.94. nih.govcarlroth.com Utilizing a widely accepted QSAR model for esters, the log Koc of this compound can be estimated. The following table presents the estimated adsorption and desorption characteristics based on its high hydrophobicity.

Table 1: Estimated Adsorption and Desorption Characteristics of this compound

| Parameter | Estimated Value | Interpretation |

|---|---|---|

| Log Kow | 10.80 | Highly Hydrophobic |

| Log Koc | ~7.0 - 8.0 | Very High Adsorption Potential |

| Mobility in Soil | Immobile | Strong binding to soil and sediment organic matter |

Note: The Log Koc value is an estimation based on QSAR models and the high Log Kow value. Actual values may vary depending on soil and sediment composition, organic matter content, and environmental conditions.

These estimated values suggest that this compound will exhibit very strong adsorption to soil and sediment particles, leading to minimal mobility. Consequently, it is expected to accumulate in the upper layers of soil and in sediments of aquatic systems, with a low probability of contaminating groundwater. Desorption is likely to be a very slow process, contributing to the persistence of the compound in the solid phase of the environment.

Bioaccumulation Potential in Aquatic Organisms

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. mdpi.com The Bioconcentration Factor (BCF) is a critical metric used to assess the bioaccumulation potential of a substance in aquatic organisms. mdpi.com It is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at a steady state.

Due to the lack of experimental BCF data for this compound, its bioaccumulation potential is estimated using QSAR models that correlate BCF with the log Kow. researchgate.net The high log Kow of 10.80 for this compound strongly suggests a high potential for bioaccumulation in aquatic organisms. thegoodscentscompany.com

Various QSAR models exist for predicting the BCF of organic chemicals. For highly hydrophobic compounds (log Kow > 7), the relationship between log BCF and log Kow can become non-linear, and factors such as molecular size can also influence bioaccumulation. However, a general estimation can be made using linear regression models for a preliminary assessment. The following table provides an estimated BCF value for this compound.

Table 2: Estimated Bioaccumulation Potential of this compound

| Parameter | Estimated Value | Regulatory Threshold for High Bioaccumulation Potential | Interpretation |

|---|---|---|---|

| Log Kow | 10.80 | > 4.5 - 5.0 | Highly Hydrophobic |

| Log BCF | > 4.0 | > 3.3 (BCF > 2000) | Very High Bioaccumulation Potential |

| BCF (L/kg) | > 10,000 | > 2000 - 5000 | Likely to significantly accumulate in aquatic organisms |

Note: The Log BCF and BCF values are estimations based on QSAR models and the high Log Kow value. These values can be influenced by factors such as metabolism within the organism and its lipid content.

The estimated BCF value for this compound is significantly above the regulatory thresholds that define a substance as having a high potential for bioaccumulation. This indicates that if released into aquatic environments, this compound is likely to be taken up by fish and other aquatic organisms and accumulate in their tissues, particularly in fatty tissues. This accumulation can lead to biomagnification, where the concentration of the substance increases at successively higher levels in the food chain.

Computational Chemistry and Molecular Modeling of 6 Methylheptyl Palmitate

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or physicochemical properties of a chemical with its biological activity or a particular property of interest. For a cosmetic ingredient like 6-methylheptyl palmitate, QSAR can be employed to predict its behavior, such as skin permeability and potential for skin sensitization.

A hypothetical QSAR study for a series of branched-chain alkyl palmitates, including this compound, could be developed to understand how variations in the branched alkyl chain affect a specific endpoint, such as skin permeability. The model would use molecular descriptors calculated from the 2D and 3D structures of the molecules.

Key Molecular Descriptors for SAR of this compound:

LogP (Octanol-Water Partition Coefficient): This descriptor indicates the lipophilicity of the molecule. A higher LogP value suggests greater affinity for lipid environments, which can influence its interaction with the stratum corneum.

Molecular Weight (MW): The size of the molecule is a critical factor in its ability to permeate biological membranes.

Topological Polar Surface Area (TPSA): This descriptor quantifies the polar surface area of the molecule, which is related to its hydrogen bonding capacity and can influence its interaction with polar components of biological systems.

Branching Index: Specific descriptors that quantify the degree and position of branching in the alkyl chain can be correlated with changes in physical properties like melting point and viscosity, which in turn can affect its feel on the skin and its interaction with other cosmetic ingredients.

A simplified, hypothetical QSAR model for skin permeability (LogKp) could be represented by the following equation:

LogKp = β₀ + β₁(LogP) - β₂(MW) + β₃(Branching Index)

In this model, the coefficients (β) would be determined through statistical analysis of a dataset of similar esters with known permeability values. For this compound, the presence of the methyl branch on the heptyl chain would be a key structural feature influencing its predicted activity.

Interactive Data Table: Hypothetical QSAR Descriptors for a Series of Branched Palmitates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Predicted Skin Permeability (LogKp) |

| This compound | C24H48O2 | 368.64 | 10.2 | -6.5 |

| 5-Methylhexyl palmitate | C23H46O2 | 354.62 | 9.7 | -6.2 |

| 2-Ethylhexyl palmitate | C24H48O2 | 368.64 | 10.1 | -6.4 |

| Isooctyl palmitate | C24H48O2 | 368.64 | 10.2 | -6.5 |

Note: The data in this table is illustrative and based on general principles of QSAR for similar compounds.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility, interactions with other molecules (like lipids in the skin), and its behavior in different environments (e.g., in an oil-in-water emulsion).

A typical MD simulation of this compound would involve placing the molecule in a simulation box, often with solvent molecules or within a lipid bilayer to mimic a biological membrane. The forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to simulate the trajectory of the atoms over time.

Research Findings from a Hypothetical MD Simulation:

Conformational Flexibility: The long palmitate chain and the branched 6-methylheptyl chain would exhibit significant conformational freedom. The ester linkage would act as a pivot point. The presence of the methyl group on the heptyl chain would introduce steric hindrance, influencing the accessible conformations compared to a linear alkyl chain.

Interactions in a Lipid Bilayer: When placed in a simulated lipid bilayer, this compound would likely orient itself with its polar ester group near the polar head groups of the phospholipids and its nonpolar hydrocarbon chains embedded within the hydrophobic core of the bilayer. The branched nature of the alkyl chain could disrupt the packing of the surrounding lipid tails.

Aggregation Behavior: In a non-polar solvent, simulations might show the tendency of this compound molecules to aggregate through van der Waals interactions between their long hydrocarbon chains.

Interactive Data Table: Representative Parameters for an MD Simulation of this compound

| Parameter | Value/Description |

| Force Field | CHARMM36 or GROMOS54a7 |

| Simulation Box | Cubic, 10x10x10 nm |

| Solvent | Explicit water (e.g., TIP3P model) or a lipid bilayer (e.g., DPPC) |

| Temperature | 310 K (physiological temperature) |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Note: The parameters in this table are typical for MD simulations of lipid-like molecules and are provided for illustrative purposes.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These calculations can provide information about orbital energies, charge distribution, and chemical reactivity.

For this compound, DFT calculations can be used to determine key electronic properties that govern its interactions and stability.

Key Electronic Properties from Quantum Chemical Calculations:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule. For this compound, the MEP would show a region of negative potential around the oxygen atoms of the ester group, indicating a site for potential electrophilic attack, and positive potential around the hydrogen atoms.

Interactive Data Table: Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 1.9 D |

Note: The values in this table are hypothetical and representative of what might be obtained from DFT calculations for a long-chain ester.

Predictive Modeling of Biological Interactions and Environmental Behavior

Computational models can be used to predict the potential biological interactions and environmental fate of this compound. These models often integrate data from various sources and use algorithms to forecast properties like toxicity, biodegradability, and bioaccumulation potential.

Predictive Modeling of Biological Interactions:

Toxicity Prediction: In silico toxicology models can predict the likelihood of a compound causing various types of toxicity (e.g., skin irritation, aquatic toxicity). These models are often based on structural alerts and statistical correlations from large databases of known toxic compounds. For this compound, its long hydrocarbon chain and ester functional group would be key inputs for these models. The branched nature of the alkyl chain could also influence the predictions.

Receptor Docking: Molecular docking simulations could be used to predict the binding affinity of this compound to specific biological targets, such as skin enzymes or receptors. This could provide insights into its potential to be metabolized in the skin or to elicit a biological response.

Predictive Modeling of Environmental Behavior:

Biodegradability: QSAR models can predict the rate of biodegradation of a chemical in the environment. For an ester like this compound, the primary route of degradation would be hydrolysis of the ester bond, which is generally considered a biodegradable linkage.

Bioaccumulation: The high LogP of this compound suggests a potential for bioaccumulation in fatty tissues of organisms. Bioaccumulation models would use LogP and other molecular descriptors to estimate the bioconcentration factor (BCF).

Interactive Data Table: Predicted Ecotoxicological and Environmental Fate Parameters for this compound

| Endpoint | Predicted Value (Illustrative) | Model Type |

| Acute Aquatic Toxicity (LC50, fish) | > 100 mg/L | EPI Suite™ |

| Ready Biodegradability | Readily biodegradable | QSAR-based |

| Bioconcentration Factor (BCF) | High (Log BCF > 3) | LogP-based regression |

Note: These predictions are illustrative and would need to be confirmed with experimental data.

Emerging Research Directions and Future Perspectives for 6 Methylheptyl Palmitate Studies

Integration of Omics Technologies in 6-Methylheptyl Palmitate Research

There is currently no available research that details the integration of omics technologies, such as genomics, transcriptomics, proteomics, or metabolomics, in the study of this compound. Such studies would be invaluable in elucidating the compound's metabolic pathways, its potential interactions with biological systems at a molecular level, and its mechanism of action if it were to be investigated for any biological activity. Future research in this area would be necessary to understand its potential biological significance.

Interdisciplinary Approaches in this compound Investigation

An interdisciplinary approach to investigating this compound, combining chemistry, biology, and material science, is not evident in the current scientific landscape. Such an approach would be critical to fully characterize the compound and uncover any potential applications. For instance, a collaborative effort between chemists synthesizing novel derivatives and biologists testing their efficacy could lead to new discoveries. However, at present, there are no published studies that demonstrate this kind of collaborative investigation focused on this compound.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity of 6-methylheptyl palmitate in synthetic or extracted samples?

- Methodological Answer : Use a combination of analytical techniques:

- GC-MS : Compare retention times and fragmentation patterns with reference standards. For example, isotopic patterns (e.g., [M+H]+ or [M+C2H5]+ adducts) can be analyzed using high-resolution mass spectrometry .

- NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., ester carbonyl at ~170 ppm in NMR and methyl branching signals in NMR).

- Cross-validate with CAS registry (1341-38-4) and molecular formula (, MW 368.64) .

Q. What experimental protocols ensure reproducibility in synthesizing this compound?

- Methodological Answer :

- Esterification : React palmitic acid with 6-methylheptanol (molar ratio 1:1.2) using acid catalysts (e.g., ) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) or FTIR for ester bond formation (~1740 cm).

- Purification : Distill under reduced pressure (boiling point ~407°C) and validate purity via HPLC (>98% area) .

- Documentation : Follow IUPAC guidelines for reporting reaction conditions (temperature, solvent, catalyst loading) to enable replication .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., density, melting point)?

- Methodological Answer :

- Standardize measurements : Use calibrated instruments (e.g., digital densitometer for density, DSC for melting point). Reported values vary due to isomer purity (e.g., 0.9 g/cm density vs. supplier-specific data).

- Cross-reference peer-reviewed datasets and prioritize studies with detailed experimental conditions .

Advanced Research Questions

Q. How can isotopomer spectral analysis (ISA) elucidate the metabolic incorporation of this compound in lipid biosynthesis?

- Methodological Answer :

- Labeling : Incubate cells with -labeled precursors (e.g., glucose, glutamine) to track acetyl-CoA incorporation into palmitate chains.

- ISA modeling : Use software like INCA to fit mass isotopomer distributions (MIDs) and quantify contributions of carbon sources. For example, ISA revealed mitochondrial-dependent pathways in palmitate synthesis .

- Statistical rigor : Report 95% confidence intervals for best-fit solutions and use biological replicates () to validate metabolic flux .

Q. What statistical and computational models optimize reaction conditions for this compound synthesis?

- Methodological Answer :

- Response Surface Methodology (RSM) : Design experiments using face-centered cube designs (e.g., 30 runs with 3 variables: temperature, catalyst dosage, vacuum).

- Model equations : Derive quadratic polynomials (e.g., Conversion = 75.07 + 24.72A + 15.52B + ...) to predict optimal conditions. Validate via ANOVA () .

- Software tools : Use Design-Expert or MATLAB for sensitivity analysis and multi-objective optimization .

Q. How do advanced chromatographic techniques resolve co-eluting contaminants in this compound samples?

- Methodological Answer :

- GC×GC-TOFMS : Employ two-dimensional gas chromatography with time-of-flight MS to separate isomers (e.g., 2-ethylhexyl vs. 6-methylheptyl esters).

- Data-dependent MS/MS : Fragment top five ions in full-scan mode to confirm contaminant identities (e.g., methyl palmitate adducts) .

- Quantify limits of detection (LOD) : Use signal-to-noise ratios ≥3 for trace impurities .

Methodological Guidance for Data Reporting

Q. What are the best practices for reporting experimental data on this compound in peer-reviewed journals?

- Structural guidelines :

- Methods section : Detail synthesis protocols, instrument parameters (e.g., GC column type, MS ionization mode), and purity thresholds.

- Supplementary materials : Include raw chromatograms, NMR spectra, and computational model inputs/outputs .

- Statistical compliance : Avoid vague terms like "significant"; instead, report exact -values and confidence intervals. Use SEM for biological replicates and SD for technical replicates .

Q. How can researchers design studies to address contradictory findings in lipid ester applications?

- Framework :

- Systematic reviews : Follow PRISMA guidelines to evaluate toxicity or metabolic studies (e.g., Protocol for Systematic Review of Phthalate Toxicity ).

- Hypothesis testing : Use null/alternative hypotheses to compare results (e.g., "this compound does not alter mitochondrial β-oxidation rates").

- Meta-analysis : Pool data from independent studies to resolve inconsistencies in physicochemical or toxicological properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.